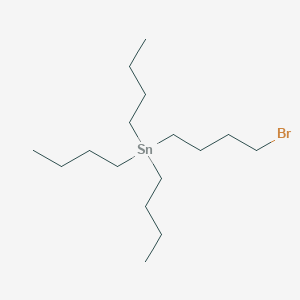![molecular formula C17H20N2O6S B14597776 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 59182-21-7](/img/structure/B14597776.png)
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxybutyl group, an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydroxybutyl Group: This step involves the reaction of butyric acid with a suitable hydroxylating agent to introduce the hydroxy group.
Amination: The hydroxybutyl intermediate is then reacted with an amine source to form the hydroxybutylamino group.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxybutyl and sulfamoyl groups may play a role in its binding affinity and specificity. Additionally, the phenoxy group can participate in hydrophobic interactions, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutyric acid: Shares the hydroxybutyl group but lacks the complex aromatic and sulfamoyl groups.
4-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid moieties but lacks the hydroxybutyl and sulfamoyl groups.
Sulfamoylbenzoic acids: Compounds with similar sulfamoyl and benzoic acid structures but different substituents.
Uniqueness
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59182-21-7 |
|---|---|
Formule moléculaire |
C17H20N2O6S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-(3-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-11(20)7-8-19-14-9-12(17(21)22)10-15(26(18,23)24)16(14)25-13-5-3-2-4-6-13/h2-6,9-11,19-20H,7-8H2,1H3,(H,21,22)(H2,18,23,24) |
Clé InChI |
ALBDROQFDRDRGR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


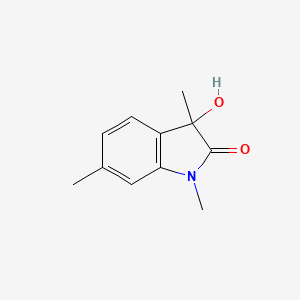
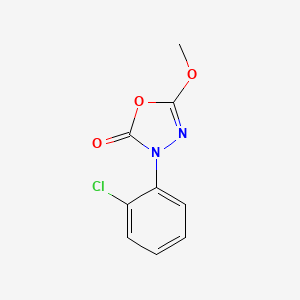
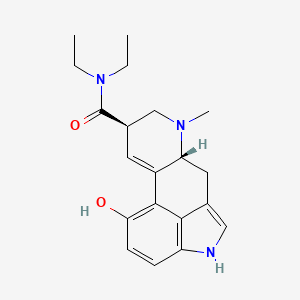
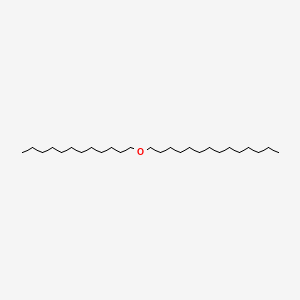
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
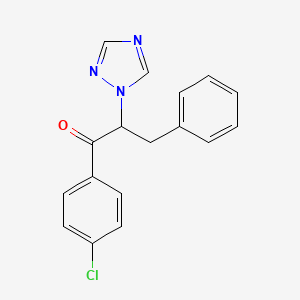
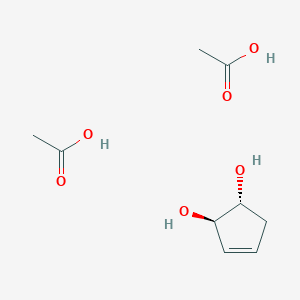
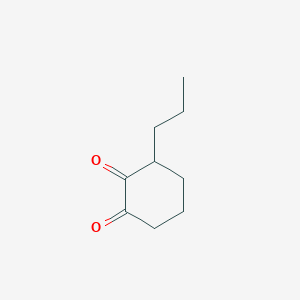
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
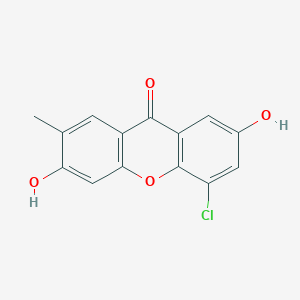
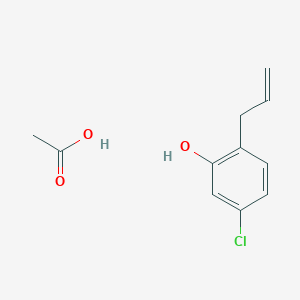
![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
